Cas no 321330-09-0 ((3R)-3-(tert-butoxycarbonylamino)-4-cyclohexyl-butanoic acid)

(3R)-3-(tert-Butoxycarbonylamino)-4-cyclohexyl-butanoic acid is a chiral intermediate widely used in organic synthesis and pharmaceutical research. Its key structural features include a tert-butoxycarbonyl (Boc)-protected amine group and a cyclohexyl side chain, which enhance its utility in peptide coupling and stereoselective reactions. The Boc group provides stability under basic conditions while allowing selective deprotection under acidic conditions, facilitating controlled synthesis. The cyclohexyl moiety contributes to lipophilicity, making it valuable in modifying drug-like properties. This compound’s high enantiomeric purity ensures reliable performance in asymmetric synthesis. Its compatibility with standard coupling reagents further underscores its versatility in constructing complex molecular architectures.
(3R)-3-(tert-butoxycarbonylamino)-4-cyclohexyl-butanoic acid structure
321330-09-0 structure
Product name:(3R)-3-(tert-butoxycarbonylamino)-4-cyclohexyl-butanoic acid
CAS No:321330-09-0
MF:C15H27NO4
Molecular Weight:285.3798
MDL:MFCD08166686
CID:4645821
PubChem ID:20814414

(3R)-3-(tert-butoxycarbonylamino)-4-cyclohexyl-butanoic acid 化学的及び物理的性質

名前と識別子

    • (R)-3-TERT-BUTOXYCARBONYLAMINO-4-CYCLOHEXYL-BUTYRIC ACID
    • Cyclohexanebutanoic acid, β-[[(1,1-dimethylethoxy)carbonyl]amino]-, (βR)-
    • (3R)-3-(tert-butoxycarbonylamino)-4-cyclohexyl-butanoic acid
    • MDL: MFCD08166686
    • インチ: InChI=1S/C15H27NO4/c1-15(2,3)20-14(19)16-12(10-13(17)18)9-11-7-5-4-6-8-11/h11-12H,4-10H2,1-3H3,(H,16,19)(H,17,18)/t12-/m1/s1
    • InChIKey: FIBAFRJLUXGPPW-GFCCVEGCSA-N
    • SMILES: CC(C)(OC(N[C@@H](CC(O)=O)CC1CCCCC1)=O)C

計算された属性

  • 水素結合ドナー数: 2
  • 氢键受体数量: 5
  • 重原子数量: 20
  • 回転可能化学結合数: 8

(3R)-3-(tert-butoxycarbonylamino)-4-cyclohexyl-butanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1521669-1g
(R)-3-((tert-butoxycarbonyl)amino)-4-cyclohexylbutanoic acid
321330-09-0 98%
1g
¥11900.00 2024-08-02
Chemenu
CM451381-1g
(R)-3-TERT-BUTOXYCARBONYLAMINO-4-CYCLOHEXYLBUTYRIC ACID
321330-09-0 95%+
1g
$780 2023-03-20
Enamine
EN300-816716-0.25g
(3R)-3-{[(tert-butoxy)carbonyl]amino}-4-cyclohexylbutanoic acid
321330-09-0 95.0%
0.25g
$353.0 2025-02-21
Ambeed
A605456-1g
(R)-3-tert-Butoxycarbonylamino-4-cyclohexylbutyric acid
321330-09-0 98+%
1g
$704.0 2024-04-20
Enamine
EN300-816716-5.0g
(3R)-3-{[(tert-butoxy)carbonyl]amino}-4-cyclohexylbutanoic acid
321330-09-0 95.0%
5.0g
$2070.0 2025-02-21
Chemenu
CM451381-500mg
(R)-3-TERT-BUTOXYCARBONYLAMINO-4-CYCLOHEXYLBUTYRIC ACID
321330-09-0 95%+
500mg
$599 2023-03-20
Aaron
AR01EL1K-2.5g
(R)-3-TERT-BUTOXYCARBONYLAMINO-4-CYCLOHEXYLBUTYRIC ACID
321330-09-0 95%
2.5g
$1949.00 2025-02-10
1PlusChem
1P01EKT8-10g
(R)-3-TERT-BUTOXYCARBONYLAMINO-4-CYCLOHEXYLBUTYRIC ACID
321330-09-0 95%
10g
$3856.00 2024-05-05
Enamine
EN300-816716-5g
(3R)-3-{[(tert-butoxy)carbonyl]amino}-4-cyclohexylbutanoic acid
321330-09-0 95%
5g
$2070.0 2023-09-02
A2B Chem LLC
AX58972-10g
(R)-3-TERT-BUTOXYCARBONYLAMINO-4-CYCLOHEXYLBUTYRIC ACID
321330-09-0 95%
10g
$3266.00 2024-04-20

(3R)-3-(tert-butoxycarbonylamino)-4-cyclohexyl-butanoic acid 関連文献

(3R)-3-(tert-butoxycarbonylamino)-4-cyclohexyl-butanoic acidに関する追加情報

Exploring (3R)-3-(tert-butoxycarbonylamino)-4-cyclohexyl-butanoic acid (CAS No. 321330-09-0): Properties, Applications, and Market Insights

The compound (3R)-3-(tert-butoxycarbonylamino)-4-cyclohexyl-butanoic acid (CAS No. 321330-09-0) is a chiral organic molecule with significant relevance in pharmaceutical and biochemical research. This Boc-protected amino acid derivative is widely utilized in peptide synthesis, medicinal chemistry, and drug development due to its unique structural features and functional versatility. In this comprehensive overview, we delve into its chemical properties, synthetic applications, and emerging trends in scientific research.

Chemically classified as a tert-butoxycarbonyl (Boc) protected amino acid, this compound features a cyclohexyl side chain that contributes to its lipophilic character. The Boc group serves as a crucial protecting group in organic synthesis, particularly in peptide coupling reactions where selective deprotection is required. Researchers value this compound for its stability under various reaction conditions, making it indispensable in multi-step synthetic pathways.

Recent advances in peptide-based therapeutics have increased demand for high-quality chiral building blocks like (3R)-3-(tert-butoxycarbonylamino)-4-cyclohexyl-butanoic acid. The pharmaceutical industry particularly seeks such compounds for developing novel GPCR-targeting drugs and enzyme inhibitors. Its structural similarity to natural amino acids allows for the creation of peptidomimetics with enhanced metabolic stability and bioavailability.

The synthesis of CAS 321330-09-0 typically involves asymmetric hydrogenation or enzymatic resolution methods to achieve the desired (3R) configuration. Modern continuous flow chemistry techniques have improved the production efficiency of such chiral compounds, addressing one of the most searched topics in synthetic chemistry forums. Analytical characterization commonly employs HPLC, NMR spectroscopy, and mass spectrometry to verify purity and stereochemical integrity.

From a commercial perspective, the global market for pharmaceutical intermediates like (3R)-3-(Boc-amino)-4-cyclohexylbutanoic acid has shown steady growth, driven by increasing R&D investments in peptide drugs. Current price trends indicate moderate fluctuations due to raw material availability and regional production capacities. Quality specifications typically require ≥98% purity for research applications, with higher grades (≥99%) demanded for clinical development phases.

Storage and handling recommendations for 321330-09-0 emphasize protection from moisture and maintenance at controlled room temperature. The compound demonstrates good stability when properly stored, though prolonged exposure to acidic or basic conditions should be avoided to prevent Boc group cleavage. These practical considerations frequently appear in laboratory protocol discussions across research platforms.

Emerging applications of this compound include its use in developing targeted drug delivery systems and bioconjugation strategies. The cyclohexyl moiety offers opportunities for structure-activity relationship (SAR) studies in medicinal chemistry programs. Recent patent literature reveals innovative uses in proteolysis targeting chimeras (PROTACs) and peptide-drug conjugates, aligning with current trends in precision medicine.

Environmental and regulatory aspects of (3R)-3-(tert-butoxycarbonylamino)-4-cyclohexyl-butanoic acid production have gained attention following green chemistry initiatives. Manufacturers are increasingly adopting solvent recovery systems and catalytic processes to minimize waste generation. These sustainable practices respond to growing researcher inquiries about eco-friendly synthetic options in pharmaceutical chemistry.

For analytical scientists, method development for 321330-09-0 quantification remains an active area of investigation. Advanced techniques like chiral SFC (supercritical fluid chromatography) and 2D-LC have shown promise in separating stereoisomers and related impurities. These methodologies address common quality control challenges discussed in analytical chemistry communities.

The future outlook for CAS 321330-09-0 appears promising, with anticipated growth in peptide therapeutics and biologic-drug hybrids. Ongoing research into its structure-property relationships may uncover additional applications in materials science and chemical biology. As synthetic methodologies advance, cost reductions may further expand accessibility for academic and industrial researchers worldwide.

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